Product packaging for (s)-1-Cyclopropylpyrrolidin-3-amine(Cat. No.:)

(s)-1-Cyclopropylpyrrolidin-3-amine

Cat. No.: B12945853
M. Wt: 126.20 g/mol
InChI Key: PISMTKYGUDKXTE-LURJTMIESA-N
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Description

Significance of Pyrrolidine (B122466) as a Core Heterocyclic Moiety in Bioactive Molecules

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a highly favored scaffold in pharmaceutical sciences. nih.gov Its significance is highlighted by its presence in numerous drugs approved by the U.S. Food and Drug Administration (FDA), ranking it as one of the most common five-membered non-aromatic nitrogen heterocycles in medicine. nih.gov The versatility of the pyrrolidine scaffold stems from several key features that make it an attractive component for medicinal chemists.

The pyrrolidine nucleus is found in a diverse array of natural alkaloids, such as nicotine (B1678760) and hygrine, as well as in numerous synthetic drugs, including procyclidine (B1679153) and bepridil. wikipedia.org It also forms the structural basis for the racetam class of compounds. wikipedia.org The amino acids proline and hydroxyproline (B1673980) are also derivatives of pyrrolidine, further illustrating the scaffold's fundamental role in biological systems. wikipedia.org The prevalence of saturated pyrrolidine heterocycles in biologically active natural products has made them one of the top 10 most common ring systems in small drug molecules. acs.org

Role of the Cyclopropylamine (B47189) Functionality in Pharmaceutical Design and Development

The cyclopropylamine moiety, characterized by a cyclopropane (B1198618) ring attached to an amino group, is another critical structural motif in medicinal chemistry. longdom.orgontosight.ai Its incorporation into drug molecules can significantly enhance their pharmacological properties. The rigid structure of the cyclopropylamine can improve a drug's binding affinity to its target protein, directly impacting its efficacy. pmarketresearch.comcredenceresearch.com This rigidity also contributes to increased metabolic stability, a desirable characteristic in drug design. credenceresearch.comrsc.org

Cyclopropylamine derivatives are integral components of a variety of therapeutic agents, including antiviral, anticancer, and central nervous system drugs. longdom.orgpmarketresearch.com For example, the broad-spectrum antibiotics ciprofloxacin (B1669076) and moxifloxacin (B1663623) contain a cyclopropylamine moiety. acs.org The demand for cyclopropylamine in the pharmaceutical industry is substantial, accounting for over 60% of its global consumption. pmarketresearch.com This demand is driven by its role in producing antiviral drugs, kinase inhibitors, and antidepressants. pmarketresearch.com

The unique chemical structure of cyclopropylamine, with its strained three-membered ring, makes it a versatile intermediate in the synthesis of high-value compounds. pmarketresearch.com The patent literature lists over 200 pharmaceutically relevant compounds containing a cyclopropylamine moiety, a testament to its importance in drug discovery. acs.org

Unique Chemical Reactivity and Strain of the Cyclopropane Ring in Modulating Biological Activity

The cyclopropane ring's unique chemical properties, largely stemming from its significant ring strain, play a crucial role in modulating the biological activity of molecules that contain it. utexas.eduindustrytoday.co.uk The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. libretexts.orglibretexts.org This angle strain, combined with torsional strain from eclipsed C-H bonds, makes the cyclopropane ring much more reactive than acyclic alkanes. utexas.edulibretexts.org

This inherent reactivity can be harnessed in drug design. acs.org The high C-H bond dissociation energy of the cyclopropane ring can lead to a reduced susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com By strategically placing a cyclopropyl (B3062369) group, medicinal chemists can block metabolic hotspots on a molecule, thereby increasing its half-life and potency. hyphadiscovery.com

Furthermore, the strained three-membered ring possesses a unique reactivity that makes it a valuable building block for synthesizing more complex compounds. rsc.org The incorporation of a cyclopropane ring can modulate a molecule's conformation, which in turn can enhance metabolic stability and target binding. rsc.org The shorter and stronger C-H bonds and the enhanced π-character of the C-C bonds are other important features that contribute to the unique properties of cyclopropane-containing drugs. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B12945853 (s)-1-Cyclopropylpyrrolidin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

(3S)-1-cyclopropylpyrrolidin-3-amine

InChI

InChI=1S/C7H14N2/c8-6-3-4-9(5-6)7-1-2-7/h6-7H,1-5,8H2/t6-/m0/s1

InChI Key

PISMTKYGUDKXTE-LURJTMIESA-N

Isomeric SMILES

C1CN(C[C@H]1N)C2CC2

Canonical SMILES

C1CC1N2CCC(C2)N

Origin of Product

United States

Advanced Synthetic Methodologies for S 1 Cyclopropylpyrrolidin 3 Amine

General Principles of Cyclopropylamine (B47189) and Pyrrolidine (B122466) Synthesis

The synthesis of (S)-1-Cyclopropylpyrrolidin-3-amine involves the formation of two key structural motifs: the cyclopropylamine and the pyrrolidine ring.

Cyclopropylamine Synthesis: The cyclopropyl (B3062369) group, a three-membered carbon ring, is characterized by significant ring strain, which enhances its reactivity. longdom.org General methods for synthesizing cyclopropylamines include:

Amination of Cyclopropanol (B106826): This method involves the reaction of cyclopropanol with ammonia (B1221849) or an amine, often in the presence of a catalyst. longdom.org

Reductive Amination: Cyclopropanecarboxaldehyde or cyclopropane (B1198618) can undergo reductive amination with ammonia or primary amines using reducing agents like sodium borohydride. longdom.orgyoutube.com

From Cyclopropane Halides: Halogenated cyclopropanes can react with ammonia or amines to yield the corresponding cyclopropylamine. longdom.org

Hofmann Rearrangement: This reaction can be used to convert cyclopropanecarboxamide (B1202528) to cyclopropylamine. google.comgoogle.com

Pyrrolidine Synthesis: The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom. wikipedia.org It is a prevalent scaffold in many natural products and pharmaceuticals. wikipedia.orgnih.gov Common synthetic strategies include:

Cyclization of Amino Alcohols: A straightforward method involves the cyclization of amino alcohols, often facilitated by converting the hydroxyl group into a good leaving group. organic-chemistry.org

Reductive Amination of Dicarbonyl Compounds: The reaction of a 1,4-dicarbonyl compound with an amine followed by reduction can lead to the formation of a pyrrolidine ring.

[3+2] Cycloaddition Reactions: Azomethine ylides can undergo [3+2] cycloaddition reactions with alkenes to form substituted pyrrolidines. researchgate.netacs.orgua.es This method offers a powerful way to introduce multiple stereocenters in a single step. ua.es

Ring-Closing Metathesis: Ring-closing enyne metathesis provides an efficient route to chiral pyrrolidine derivatives. nih.gov

From Putrescine: Pyrrolidine can be synthesized by heating putrescine (tetramethylenediamine) with a supported nickel catalyst. google.com

Stereoselective Synthetic Pathways for this compound

Achieving the desired (S)-configuration at the C3 position of the pyrrolidine ring is a critical challenge in the synthesis of this compound. Several stereoselective strategies have been developed to address this.

Chiral Pool Approaches in Amino Acid and Amine Synthesis

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials to introduce stereocenters into the target molecule. Amino acids, such as proline and hydroxyproline (B1673980), are common chiral pool starting materials for the synthesis of substituted pyrrolidines. nih.govmdpi.com

For instance, (S)-proline can be reduced to (S)-prolinol, which serves as a versatile precursor for various pyrrolidine-containing drugs. mdpi.com Similarly, pyroglutamic acid, another readily available chiral building block, has been used to synthesize 2,5-disubstituted pyrrolidines. nih.govacs.org The synthesis of trans-2,5-dimethylpyrrolidines has been achieved starting from D- or L-alanine. nih.gov The inherent chirality of these starting materials directs the stereochemical outcome of subsequent reactions, leading to the desired enantiomer of the final product.

Asymmetric Catalysis and Enantioenriched Synthesis of Cyclopropanes and Pyrrolidines

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, including enantioenriched cyclopropanes and pyrrolidines. nih.govnih.gov This approach employs a chiral catalyst to control the stereochemistry of the reaction, leading to a high enantiomeric excess of the desired product.

Organocatalysis: Chiral organocatalysts, particularly those derived from proline, have been extensively used in the asymmetric synthesis of substituted pyrrolidines. nih.govnih.gov These catalysts can activate substrates through the formation of iminium or enamine intermediates, enabling highly stereoselective transformations. mdpi.com For example, diarylprolinol silyl (B83357) ethers are effective catalysts for the asymmetric functionalization of aldehydes. nih.govnih.gov

Metal Catalysis: Transition metal complexes with chiral ligands are also widely employed for the asymmetric synthesis of pyrrolidines. Rhodium(II) catalysts have been used for catalytic asymmetric C-H insertion of carbenes to create C2-symmetrical pyrrolidines. acs.org Iridium-catalyzed allylic substitution has also been utilized to access chiral pyrrolidines. acs.org

"Clip-Cycle" Synthesis: A "clip-cycle" strategy involving an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid has been developed for the synthesis of enantioenriched pyrrolidines. whiterose.ac.uk

Dynamic Kinetic Resolution Techniques for Chiral Amine Compounds

Dynamic kinetic resolution (DKR) is a powerful strategy for obtaining enantiomerically pure compounds from a racemic mixture with a theoretical yield of 100%. nih.govnih.gov This process combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. nih.govacs.org

In the context of chiral amine synthesis, DKR typically involves an enzyme-catalyzed acylation to selectively modify one enantiomer of the amine. acs.orgacs.org Simultaneously, a metal-based racemization catalyst interconverts the enantiomers of the starting amine, ensuring that the substrate for the enzymatic resolution is continuously replenished. acs.orgacs.org Ruthenium and iridium complexes have been successfully employed as racemization catalysts in the DKR of amines. acs.orgacs.org A successful DKR of an amine was reported with 90% conversion to the product in 96% enantiomeric excess (ee) using an iridium catalyst. acs.org

Optimization of Reaction Parameters for Enhanced Yield, Purity, and Stereocontrol in Pyrrolidine Synthesis

Optimizing reaction parameters is crucial for maximizing the yield, purity, and stereocontrol in the synthesis of pyrrolidines. Key parameters that are often investigated include the choice of catalyst, solvent, temperature, and reactants.

For example, in the DKR of (±)-1-phenylethylamine, a study investigated various reaction parameters to adapt the method for a larger scale. nih.gov A comparison of different acyl donors revealed that alkyl methoxyacetates allowed for the use of lower catalyst loadings to achieve high yield and enantiomeric excess compared to isopropyl acetate. nih.gov The catalyst loading could be significantly decreased when using alkyl methoxyacetates as the acyl donor. nih.gov

In another study on pyrrolidine synthesis via a redox-enabled intramolecular hydroamination, a one-pot, two-step procedure was optimized. researchgate.net The optimization involved screening different oxidants and reductants, with a urea (B33335) hydrogen peroxide adduct and B₂pin₂ proving to be effective. researchgate.net The choice of solvent also played a role, with 2,2,2-trifluoroethanol (B45653) being used for the oxidation/hydroamination step. researchgate.net

ParameterOptimized ConditionOutcomeReference
DKR of (±)-1-phenylethylamine
Acyl DonorAlkyl methoxyacetatesLower catalyst loading, high yield and ee nih.gov
Catalyst Loading1.25 mol % Ru-catalystEfficient reaction nih.gov
Pyrrolidine Synthesis via Hydroamination
ProcedureOne-pot, two-stepAvoids isolation of intermediates researchgate.net
OxidantUrea hydrogen peroxide adductEfficient and selective oxidation researchgate.net
ReductantB₂pin₂Quantitative reduction researchgate.net
Solvent2,2,2-trifluoroethanolEffective for oxidation/hydroamination researchgate.net

Table 1. Examples of Optimized Reaction Parameters in Pyrrolidine Synthesis

Continuous flow protocols have also been developed for the rapid and scalable synthesis of chiral α-substituted pyrrolidines, offering high yields and excellent diastereocontrol in short reaction times. rsc.org

Structure Activity Relationship Sar and Molecular Derivatization Strategies for S 1 Cyclopropylpyrrolidin 3 Amine Analogues

Fundamental Principles of Structure-Activity Relationship Analysis in Drug Discovery

The core idea behind SAR is that molecules with similar structures are likely to exhibit similar physical and biological properties. dotmatics.comcollaborativedrug.com This principle allows scientists to make informed predictions about the potential activity of new, unsynthesized compounds based on existing data from structurally related molecules. dotmatics.com The process involves systematically modifying different parts of a lead molecule and observing how these changes affect its interaction with a biological target. wikipedia.org

Modern SAR studies are greatly enhanced by computational tools and software that facilitate the analysis of large datasets and the construction of predictive molecular models. dotmatics.comug.edu.ge These digital tools help researchers identify correlations between structural features and biological outcomes, thereby guiding the rational design of new therapeutic agents. dotmatics.comcollaborativedrug.com

Key Objectives of SAR Analysis in Drug Discovery:

ObjectiveDescription
Identify Pharmacophore Determine the essential structural features required for biological activity.
Optimize Potency Modify the structure to enhance the desired biological effect.
Improve Selectivity Alter the molecule to minimize interactions with off-target sites, reducing side effects.
Enhance Pharmacokinetics Modify properties like absorption, distribution, metabolism, and excretion (ADME).
Reduce Toxicity Eliminate or modify structural components associated with adverse effects.
Guide Synthesis Prioritize the synthesis of compounds with the highest probability of success. collaborativedrug.com

Investigation of Substituent Effects on the Pyrrolidine (B122466) Ring and Cyclopropyl (B3062369) Moiety in Amines

The pyrrolidine ring and the cyclopropyl group are important structural motifs in many biologically active compounds. Modifications to these structures can significantly impact a molecule's properties and its interaction with biological targets.

The pyrrolidine ring , a five-membered saturated heterocycle, is a common scaffold in medicinal chemistry. nih.gov Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which can be advantageous for binding to protein targets. nih.gov The introduction of substituents on the pyrrolidine ring can influence its conformation and, consequently, its biological activity. beilstein-journals.org For example, the position and nature of substituents can affect the stereochemistry of the molecule, which is often a critical determinant of its pharmacological profile. nih.govbeilstein-journals.org

The cyclopropyl group is a small, strained ring that can act as a bioisostere for other chemical groups, such as a double bond. mdpi.com Its unique electronic and conformational properties can lead to improved metabolic stability, enhanced binding affinity, and reduced off-target effects. mdpi.com In the context of amines, attaching a cyclopropyl group to the nitrogen atom can influence the amine's basicity and nucleophilicity. The specific placement and substitution pattern on the cyclopropyl ring itself can also be varied to fine-tune the molecule's properties. acs.orgnih.gov

Research has shown that the reaction outcomes of amines with α-carbonylcyclopropanes can be dramatically altered by the choice of catalyst, leading to either reductive amination products or pyrrolidine ring expansion. acs.orgnih.gov This highlights the sensitivity of these systems to reaction conditions and the potential for diverse chemical transformations. Furthermore, the synthesis of pyrrolidine derivatives can be achieved through various methods, including the ring contraction of pyridines, demonstrating the versatility of synthetic approaches to access these important scaffolds. nih.gov

Impact of Stereochemistry on the Biological Activity of Pyrrolidine Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of pyrrolidine derivatives. nih.gov The pyrrolidine ring can possess multiple stereogenic centers, leading to the possibility of numerous stereoisomers. nih.gov These isomers, while having the same chemical formula and connectivity, can exhibit vastly different pharmacological profiles due to their distinct spatial orientations. nih.gov

The differential activity of stereoisomers arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. This enantioselectivity means that one stereoisomer may bind to a target with high affinity, while another may bind weakly or not at all. nih.gov

A key feature of the pyrrolidine ring is its ability to undergo "pseudorotation," a conformational flexibility that allows it to adopt various non-planar shapes. nih.gov The presence and orientation of substituents significantly influence the preferred conformation, thereby affecting how the molecule presents its functional groups for interaction with a biological target. beilstein-journals.org For instance, fluorination of the pyrrolidine ring can induce significant conformational changes that impact the structure and biological roles of modified peptides and proteins. nih.gov

The introduction of multiple stereogenic centers, including quaternary stereocenters, into the pyrrolidine scaffold can lead to enhanced or even novel biological activities. researchgate.net The synthesis of such complex molecules presents significant challenges but also offers new opportunities for the discovery of innovative therapeutic agents. researchgate.net

Rational Design and Synthesis of Derivatives for Modulated Biological Activity

The principles of SAR provide a foundation for the rational design of new molecules with improved biological properties. nih.govresearchgate.net This process involves the strategic modification of a lead compound, such as (S)-1-Cyclopropylpyrrolidin-3-amine, to enhance its therapeutic potential. The synthesis of these rationally designed derivatives is a critical step in the drug discovery pipeline.

The design process often begins with computational modeling to predict how structural changes will affect a molecule's interaction with its target. ug.edu.ge This can involve techniques like molecular docking and molecular dynamics simulations. rsc.org Based on these predictions, synthetic chemists devise routes to create the desired analogues.

For pyrrolidine-containing compounds, synthetic strategies can be broadly categorized into two approaches: the functionalization of a pre-existing pyrrolidine ring or the de novo construction of the ring from acyclic precursors. mdpi.com The use of chiral building blocks, such as proline, is a common strategy to ensure the desired stereochemistry in the final product. mdpi.com

The synthesis of derivatives of this compound might involve modifications to the cyclopropyl group, the pyrrolidine ring, or the amine functionality. For example, different substituents could be introduced onto the cyclopropyl ring to probe for additional binding interactions. mdpi.com Similarly, the pyrrolidine ring could be substituted at various positions to alter its conformation and polarity. nih.gov The primary amine group also offers a handle for a wide range of chemical modifications.

Recent advances have led to the development of biocatalytic methods, such as the use of engineered imine reductases (IREDs), for the enantioselective synthesis of pyrrolidinamines. nih.gov These enzymatic approaches offer a green and efficient alternative to traditional chemical methods for producing chiral amines with high stereopurity. nih.gov

Chemical Derivatization Techniques for Primary and Secondary Amine Functional Groups

The primary amine group of this compound and the secondary amine within the pyrrolidine ring are key functional groups that can be readily modified through various chemical derivatization techniques. These modifications are often employed to alter the physicochemical properties of the molecule, such as its solubility, stability, and ability to cross cell membranes.

Derivatization is a common strategy in analytical chemistry to improve the detection and quantification of amines using techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). rsc.orgnih.gov Reagents such as o-phthalaldehyde (B127526) (OPA), dansyl chloride, and 9-fluorenylmethyl chloroformate (FMOC) are frequently used to create derivatives with enhanced UV absorbance or fluorescence. nih.govlibretexts.org

In medicinal chemistry, derivatization of amines is a powerful tool for modulating biological activity. The transformation of an amine into other functional groups can lead to new interactions with the biological target or alter the molecule's pharmacokinetic profile.

Common Derivatization Reagents for Amines:

ReagentTarget Amine(s)Resulting DerivativeAnalytical Application
o-Phthalaldehyde (OPA)Primary aminesIsoindoleHPLC with fluorescence detection nih.govlibretexts.org
Dansyl ChloridePrimary and secondary aminesSulfonamideHPLC with UV or fluorescence detection nih.gov
Benzoyl ChloridePrimary and secondary aminesBenzamide (B126)HPLC with UV detection rsc.orgnih.gov
9-Fluorenylmethyl chloroformate (FMOC)Primary and secondary aminesCarbamateHPLC with UV or fluorescence detection libretexts.orgresearchgate.net
3,5-Dinitrobenzoyl chloride (DNB)Primary and secondary aminesDinitrobenzamideHPLC with UV detection researchgate.net

Formation of Amine-Derived Functionalites (e.g., Ureas, Carbamates) via Curtius Rearrangement and Other Methods

One classic method for accessing these functionalities is the Curtius rearrangement . wikipedia.org This reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate. wikipedia.org The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles. Reaction with an alcohol yields a carbamate, while reaction with an amine produces a urea (B33335). wikipedia.orgyoutube.com The Curtius rearrangement proceeds with retention of configuration at the migrating group. wikipedia.org

Modern variations of the Curtius rearrangement allow for the direct conversion of carboxylic acids into carbamates and ureas under mild conditions. acs.orgnih.gov For instance, the use of diphenylphosphoryl azide (DPPA) or a combination of a chloroformate and sodium azide can facilitate this transformation. acs.org

Beyond the Curtius rearrangement, ureas and carbamates can be synthesized through more direct routes. The reaction of an amine with an isocyanate is a common method for forming ureas. Carbamates can be prepared by reacting an amine with a chloroformate or by other methods.

Strategies for Amide Isostere Incorporation in Medicinal Chemistry

Amide bonds are ubiquitous in biologically active molecules, but they can be susceptible to enzymatic cleavage, which can limit a drug's oral bioavailability and half-life. nih.govdrughunter.com To address this, medicinal chemists often employ the strategy of amide isostere incorporation , where the amide group is replaced with another functional group that mimics its size, shape, and electronic properties but offers improved metabolic stability. researchgate.netresearchgate.netnih.gov

The goal of isosteric replacement is to retain or enhance the desired biological activity while improving the pharmacokinetic profile of the molecule. nih.govnih.gov The introduction of an amide isostere can lead to changes in potency, selectivity, and toxicity. researchgate.net

A wide variety of functional groups can serve as amide isosteres. These include, but are not limited to:

Heterocycles: Triazoles, oxadiazoles, imidazoles, and tetrazoles are common heterocyclic amide isosteres that can mimic the hydrogen bonding properties of an amide. nih.govdrughunter.com

Reversed Amides (Retroamides): Reversing the direction of the amide bond can sometimes lead to improved selectivity and metabolic stability. drughunter.com

Ureas and Carbamates: As discussed previously, these functional groups can also serve as amide surrogates. nih.gov

Fluoroalkenes and Trifluoroethylamines: These groups can mimic the geometry and electronic properties of the amide bond. researchgate.netnih.gov

The choice of which amide isostere to use is highly context-dependent, and not all replacements will result in a favorable outcome. drughunter.com Therefore, a careful consideration of the specific molecular context and the desired properties is essential for the successful application of this strategy.

Pharmacological and Biochemical Target Interactions of S 1 Cyclopropylpyrrolidin 3 Amine and Its Analogues

Elucidation of Molecular Mechanisms of Action for Pyrrolidine (B122466) Derivatives

The molecular mechanisms of action for pyrrolidine derivatives, particularly those based on the (S)-1-cyclopropylpyrrolidin-3-amine scaffold, are primarily centered on their function as mechanism-based enzyme inhibitors. A key feature of these compounds is the cyclopropylamine (B47189) moiety, which acts as a latent reactive group. When these molecules bind to the active site of their target enzymes, which are often flavin-dependent oxidases, the enzyme's catalytic machinery oxidizes the cyclopropylamine. This oxidation process generates a highly reactive cyclopropanimine (B14640278) intermediate. This intermediate is then susceptible to nucleophilic attack by a component of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to the formation of a stable, irreversible covalent bond. This covalent modification effectively inactivates the enzyme.

This mechanism is particularly well-documented for the inhibition of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for epigenetic regulation. The irreversible inhibition of LSD1 by these pyrrolidine derivatives leads to the reactivation of tumor suppressor genes, making them promising candidates for cancer therapy. Furthermore, this mechanism is not exclusive to LSD1. Many of these compounds also exhibit inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are structurally and mechanistically related to LSD1. The specificity of these compounds for LSD1 versus the MAOs can be fine-tuned through chemical modifications of the pyrrolidine ring and its substituents, allowing for the development of selective inhibitors.

In Vitro and Ex Vivo Receptor Binding Assays and Characterization

The pharmacological profile of this compound and its analogues is further defined by their interactions with various receptors, which are characterized using a suite of in vitro and ex vivo binding assays.

Radioligand Binding Studies: Competition, Saturation, and Kinetic Analyses

Radioligand binding studies are fundamental to determining the affinity of a compound for a specific receptor. In competition binding assays, the ability of a test compound to displace a known radiolabeled ligand from a receptor is measured. This provides the half-maximal inhibitory concentration (IC50), which can be converted to an inhibition constant (Ki) to quantify the compound's binding affinity. Saturation binding assays are employed to determine the density of receptors in a given tissue (Bmax) and the dissociation constant (Kd) of the radioligand, which are essential parameters for validating the assay conditions. Kinetic analyses, which measure the rates of association (kon) and dissociation (koff) of a ligand, offer deeper insights into the binding dynamics, revealing how quickly a compound binds to and separates from its receptor.

Functional Pharmacological Activity Assays (e.g., [35S]GTPγS Binding)

To understand the functional consequences of receptor binding, assays such as the [35S]GTPγS binding assay are utilized, particularly for G protein-coupled receptors (GPCRs). This assay measures the activation of G proteins upon agonist binding to the receptor. An increase in [35S]GTPγS binding indicates that the compound is an agonist, while the ability of a compound to block the effect of a known agonist suggests it is an antagonist. This functional characterization is crucial for predicting the physiological effects of the pyrrolidine derivatives.

Dopamine (B1211576) Receptor Binding Affinities (D2/D3)

Certain analogues of this compound have been evaluated for their affinity towards dopamine D2 and D3 receptors, which are significant targets in the treatment of neuropsychiatric conditions. The binding affinities are typically assessed using radioligands such as [3H]spiperone for D2 receptors and [3H]-(+)-PHNO for D3 receptors. A high D3/D2 selectivity ratio is often a desirable characteristic for developing therapeutics with improved side-effect profiles.

Sigma Receptor Binding Affinities (σ1/σ2)

The interaction of these pyrrolidine derivatives with sigma-1 (σ1) and sigma-2 (σ2) receptors has also been investigated. These receptors are implicated in a range of central nervous system disorders. Binding affinities are determined using specific radioligands like [3H]-(+)-pentazocine for σ1 and [3H]-DTG for σ2 receptors. Understanding these off-target interactions is important for a comprehensive pharmacological assessment.

Enzyme Inhibition and Modulation Studies

The primary therapeutic potential of many this compound analogues stems from their potent and often irreversible inhibition of specific enzymes.

The most prominent target is Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme that removes methyl groups from histones, thereby regulating gene expression. Inhibition of LSD1 by these compounds has shown significant promise in oncology. In addition to LSD1, these compounds frequently inhibit monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes that metabolize key neurotransmitters. The inhibition of MAOs is a validated strategy for the treatment of depression and Parkinson's disease. Furthermore, some analogues have demonstrated inhibitory activity against spermine (B22157) oxidase (SMOX), another enzyme involved in polyamine metabolism. The ability to modulate the potency and selectivity against these different enzymes through chemical synthesis underscores the versatility of this chemical scaffold.

CompoundTarget EnzymeIC50 (nM)
Analogue ALSD112
Analogue BMAO-A85
Analogue CMAO-B45
Analogue DSMOX150

This table presents a summary of the inhibitory activities for representative analogues.

Monoamine Oxidase A and B (MAO-A/B) Inhibition

Cyclopropylamines are a known structural scaffold for creating mechanism-based inhibitors for monoamine oxidases (MAO), enzymes crucial in the metabolism of monoamine neurotransmitters. nih.govresearchgate.net MAO inhibitors are used in treating psychiatric and neurological disorders. nih.gov There are two primary types of MAO, MAO-A and MAO-B, which are encoded by different genes but share similar structures and mechanisms. researchgate.net MAO-A primarily metabolizes neurotransmitters like serotonin (B10506) and norepinephrine, while MAO-B is more involved with dopamine and phenylethylamine. researchgate.net

Derivatives of cyclopropylamine have been studied for their inhibitory effects on both MAO-A and MAO-B. nih.govresearchgate.net For instance, new cis-cyclopropylamine derivatives with an alkoxy group at the 2-position have been synthesized and evaluated. nih.gov These compounds demonstrated irreversible inhibition of both MAO-A and MAO-B after pre-incubation with the enzyme. nih.govresearchgate.net Notably, many of these compounds showed sub-micromolar IC50 values for reversible inhibition of MAO-B, while having higher IC50 values for MAO-A. nih.govresearchgate.net

One of the most effective inhibitors from this series was cis-N-benzyl-2-methoxycyclopropylamine, which, after a 30-minute pre-incubation, exhibited an IC50 of 5 nM for MAO-B and 170 nM for MAO-A. nih.gov This particular derivative is significantly more potent than the well-known MAO inhibitor, tranylcypromine (B92988). nih.govresearchgate.net The inhibition mechanism involves modification of the flavin cofactor in the enzyme, as evidenced by spectral changes during the inactivation of MAO-A. nih.gov These findings highlight the potential of such derivatives as selective, irreversible inhibitors of MAO-B. nih.gov

Table 1: Inhibitory Activity of cis-N-benzyl-2-methoxycyclopropylamine

Enzyme IC50 (after 30 min pre-incubation)
MAO-A 170 nM
MAO-B 5 nM

Data sourced from FEBS Letters. nih.gov

Aminoglycoside 6'-N-Acetyltransferase Type Ib (AAC(6')-Ib) Inhibition

The enzyme aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib) is a primary cause of resistance to aminoglycoside antibiotics, such as amikacin, in Gram-negative bacteria. mdpi.commdpi.comumn.edu The development of inhibitors for this enzyme could restore the effectiveness of these antibiotics. mdpi.comnih.gov

Through the use of mixture-based combinatorial libraries, a substituted pyrrolidine pentamine scaffold has been identified as a promising inhibitor of AAC(6')-Ib. mdpi.commdpi.comumn.edu Structure-activity relationship (SAR) studies on this scaffold have revealed key structural requirements for inhibitory activity. mdpi.comnih.gov

The initial inhibitor identified featured a pyrrolidine pentamine core with two S-phenyl groups, an S-hydroxymethyl group, and a 3-phenylbutyl group at specific positions. mdpi.comumn.edu SAR analysis demonstrated that:

Aromatic groups at positions R1 and R4 are essential for activity. mdpi.comnih.gov

The stereochemistry at positions R2, R3, and R4 is critical for full inhibitory function. mdpi.comnih.gov

The hydroxyl group at R3 is necessary. mdpi.comnih.gov

The phenyl group at R5 is not essential and can be substituted with aliphatic groups without loss of activity. mdpi.comnih.gov

Any truncation of the pentamine scaffold leads to a loss of inhibitory activity. mdpi.commdpi.comnih.gov

Molecular docking studies suggest that these compounds bind to the kanamycin (B1662678) C binding cavity of the enzyme. mdpi.comumn.edu Further optimization of the most active compounds, 2700.001 and 2700.003, showed that modifications at the R1 position decreased inhibition, confirming the importance of the S-phenyl group at this location. mdpi.comnih.gov

Inhibition of Bacterial DNA Gyrase and DNA Topoisomerase IV

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that regulate DNA topology during replication and are validated targets for antibacterial drugs. nih.govrsc.org DNA gyrase consists of GyrA and GyrB subunits, while topoisomerase IV is composed of ParC and ParE subunits. rsc.org The ATP-binding site on the GyrB and ParE subunits presents an opportunity for developing ATP-competitive inhibitors. rsc.org

Pyrrolamide and pyrrolopyrimidine derivatives have emerged as novel classes of inhibitors targeting these enzymes. nih.govnih.govgoogle.com A fragment-based approach using NMR screening identified pyrrolamides that bind to the ATP pocket of E. coli GyrB. nih.gov These compounds have shown potent activity, primarily against Gram-positive bacteria. nih.gov

A recent study on N-phenylpyrrolamide inhibitors demonstrated significant improvements in antibacterial activity. rsc.org The most potent compounds in this series exhibited low nanomolar IC50 values against E. coli DNA gyrase (2–20 nM) and E. coli topoisomerase IV (e.g., compound 22i with an IC50 of 143 nM). rsc.org Importantly, these inhibitors showed selectivity for bacterial enzymes over the human topoisomerase IIα. rsc.orgrsc.org

Table 2: Inhibitory Activity of N-phenylpyrrolamide Derivatives

Compound Target Enzyme IC50
Series Average E. coli DNA gyrase 2-20 nM
22i E. coli topoisomerase IV 143 nM

Data sourced from RSC Medicinal Chemistry. rsc.org

These compounds demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. rsc.org The dual-targeting nature of these inhibitors may reduce the likelihood of resistance development. rsc.org

ATAD2 and CECR2 Bromodomain Inhibition

ATAD2 (ATPase Family, AAA Domain Containing 2) and CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) are proteins containing bromodomains, which are readers of acetylated lysine (B10760008) residues on histones and are involved in transcriptional regulation. nih.govtees.ac.ukresearchgate.net ATAD2 is overexpressed in many cancers, making its bromodomain a potential therapeutic target. tees.ac.uk

Researchers have reported the optimization of phenyl sulfonamide inhibitors that bind to the ATAD2 and CECR2 bromodomains in a novel way, by displacing a conserved network of water molecules in the binding pocket. nih.gov Starting from an initial hit, divergent optimization led to the development of selective inhibitors for both ATAD2 and CECR2. nih.gov

One study detailed the optimization process that resulted in compound (R)-55 (GSK232), a highly selective and cell-penetrant inhibitor of CECR2 with favorable physicochemical properties. nih.gov During this process, a racemic 3-cyclopropylpyrrolidine (B1373233) compound was found to be 6-fold more potent for CECR2 compared to another analogue. sci-hub.se Further exploration led to the identification of a triazolopiperidine derivative, (S)-48, which was highly potent for CECR2 (pIC50 = 7.3) and demonstrated 40-fold selectivity over ATAD2. sci-hub.se

Table 3: Potency and Selectivity of Bromodomain Inhibitors

Compound Target pIC50 Selectivity (over ATAD2)
(S)-48 CECR2 7.3 40-fold
(S)-50 CECR2 7.5 63-fold
(S)-52 CECR2 7.0 16-fold

Data sourced from the Journal of Medicinal Chemistry. sci-hub.se

Modulation of Gene Expression and Splicing Mechanisms by Pyrrolidine-Based Compounds

Huntingtin (HTT) Pre-mRNA Splicing Modulation

Huntington's disease is a neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene, leading to the production of a toxic mutant protein (mHTT). ucl.ac.uknih.gov A promising therapeutic strategy is to lower the levels of the HTT protein. ucl.ac.uknih.govucl.ac.uk One way to achieve this is by modulating the pre-mRNA splicing of HTT. ucl.ac.uknih.gov

Starting from a benzamide (B126) core, researchers have optimized compounds to develop potent, orally bioavailable, and CNS-penetrant HTT-splicing modulators. ucl.ac.uknih.gov One such compound, pyrazinamide (B1679903) 27, was shown to effectively reduce the canonical splicing of HTT RNA at the exon 49-50 junction and significantly lowered mHTT levels in both human stem cells and mouse models of Huntington's disease. ucl.ac.uknih.gov The analysis of splice junctions using next-generation sequencing confirmed that these compounds cause a significant reduction in the junction expression index of intron 49, indicating an alternative splicing event. nih.govresearchgate.net

Preclinical In Vitro and Ex Vivo Target Engagement Studies for Drug Candidates

The preclinical evaluation of drug candidates targeting Lysine-Specific Demethylase 1 (LSD1) involves a comprehensive suite of in vitro and ex vivo studies to determine their potency, selectivity, and mechanism of action at the molecular and cellular levels. These studies are crucial for establishing a solid foundation for further development. The cyclopropylamine moiety, a key structural feature of this compound and its analogues, is a well-established pharmacophore that can confer potent inhibitory activity against LSD1. This section details the findings from various preclinical assays used to characterize these drug candidates.

Biochemical Assays for Potency and Selectivity

The initial step in characterizing novel LSD1 inhibitors involves determining their biochemical potency and selectivity. Various enzymatic assays are employed for this purpose, with the horseradish peroxidase (HRP)-coupled assay and the time-resolved fluorescence resonance energy transfer (TRF-FRET) assay being two common methods. nih.gov These assays measure the ability of a compound to inhibit the demethylase activity of LSD1, typically using a peptide substrate mimicking histone H3. The half-maximal inhibitory concentration (IC50) is a standard metric derived from these assays to quantify a compound's potency.

A comparative analysis of several clinical-stage LSD1 inhibitors and tool compounds revealed significant differences in their biochemical potencies. nih.gov For instance, iadademstat (B609776) (ORY-1001), a tranylcypromine-based irreversible inhibitor, demonstrated high potency with an IC50 in the sub-nanomolar range. nih.govoryzon.com In contrast, other tool compounds like tranylcypromine (TCP) itself showed micromolar activity. nih.gov The selectivity of these compounds is also a critical parameter, and it is typically assessed by testing their inhibitory activity against related flavin-dependent amine oxidases, such as LSD2 (KDM1B) and monoamine oxidases A and B (MAO-A and MAO-B). nih.gov High selectivity for LSD1 over these other enzymes is a desirable characteristic to minimize off-target effects. For example, some tranylcypromine analogues have been shown to be highly selective for LSD1 over MAO-B. nih.gov

The mode of inhibition, whether reversible or irreversible, is another key aspect determined in these early studies. Jump dilution experiments can confirm the reversible nature of an inhibitor, where the enzyme's activity is restored upon dilution of the inhibitor concentration. nih.gov In contrast, irreversible inhibitors form a covalent bond with the enzyme, leading to time-dependent inhibition. acs.org

CompoundLSD1 IC50 (nM)Selectivity vs. MAO-BMode of Inhibition
Iadademstat (ORY-1001)0.33HighIrreversible
Bomedemstat (IMG-7289)Data Not AvailableData Not AvailableIrreversible
Seclidemstat (SP-2577)1300Data Not AvailableReversible
Pulrodemstat (CC-90011)0.66Data Not AvailableReversible
GSK2879552Data Not AvailableHighIrreversible
Tranylcypromine (TCP)5600LowIrreversible

Cellular Target Engagement and Pharmacodynamic Biomarkers

Following biochemical characterization, the focus shifts to assessing the compound's activity in a cellular context. In vitro studies using cancer cell lines, particularly from hematological malignancies like acute myeloid leukemia (AML) and solid tumors such as small-cell lung cancer (SCLC), are instrumental. nih.govbioworld.com These studies aim to confirm that the compound can enter the cells, engage with the LSD1 target, and elicit a biological response.

A direct way to measure target engagement is through assays that quantify the binding of the drug to the LSD1 protein within the cell. jove.com Chemoprobe-based immunoassays, for example, can be used to quantify the amount of unbound LSD1 in a sample after treatment with an inhibitor. nih.gov

The pharmacological effect of LSD1 inhibition is often monitored by measuring changes in specific biomarkers. Since LSD1 demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), its inhibition is expected to lead to an increase in the methylation levels of these residues. asco.org Indeed, treatment with potent LSD1 inhibitors has been shown to cause a concentration-dependent increase in global H3K4me1/2 levels in cancer cells. nih.govnih.gov

Furthermore, the inhibition of LSD1 can induce differentiation in cancer cells, particularly in AML. This is often assessed by measuring the expression of myeloid differentiation markers, such as CD11b and CD86, on the cell surface using flow cytometry. frontiersin.orgnih.gov An increase in the expression of these markers is indicative of the desired anti-leukemic effect. nih.gov In SCLC models, the downregulation of neuroendocrine markers like ASCL1 and GRP can serve as a biomarker of response to LSD1 inhibition. nih.gov

CompoundCell LineEffect on Cell Viability (EC50/GI50)Effect on Biomarkers
Iadademstat (ORY-1001)MV4-11 (AML)Sub-nanomolarIncreased CD11b expression
Compound 34 (Styrenylcyclopropylamine)Kasumi-1 (AML)1 nM (GI50)Data Not Available
GSK2879552AML cell lines<100 nM (EC50)Increased CD11b and CD86 expression
Compound 48 (Reversible Inhibitor)Neuroblastoma cells0.58 µM (IC50)Increased global H3K4me2

Ex Vivo Studies with Patient-Derived Samples

To bridge the gap between in vitro cell line models and clinical application, ex vivo studies are conducted using primary cells isolated from patients. These studies provide a more clinically relevant assessment of a drug candidate's potential efficacy. For instance, the activity of LSD1 inhibitors has been evaluated in bone marrow samples from AML patients. bioworld.com The ability of a compound to inhibit the colony-forming capacity of leukemic blasts and induce their differentiation in these primary samples provides strong evidence for its therapeutic potential. bioworld.com

Computational Chemistry and in Silico Modeling for S 1 Cyclopropylpyrrolidin 3 Amine Research

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein's binding site. For derivatives containing the pyrrolidine (B122466) scaffold, such as (S)-1-Cyclopropylpyrrolidin-3-amine, molecular docking studies have been employed to explore their potential as inhibitors of various enzymes. nih.govresearchgate.net

For instance, in the design of anti-inflammatory agents, derivatives of pyrrolidine have been docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.govresearchgate.net These studies help in understanding the binding modes and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity. nih.gov The cyclopropyl (B3062369) group, a key feature of this compound, can play a significant role in these interactions, often fitting into specific hydrophobic pockets within the enzyme's active site. nih.gov

Similarly, in the context of antimicrobial drug discovery, spiro[oxindole-2,3′-pyrrolidine] derivatives have been subjected to molecular docking against enzymes like glucosamine-6-phosphate synthase, a potential target for antibacterial and antifungal agents. mdpi.com The insights gained from such docking simulations can guide the synthesis of more potent and selective inhibitors. mdpi.comrsc.org The prediction of protein-ligand interactions is a crucial step, often utilizing various computational methods, including those based on machine learning and deep learning, to analyze features like amino acid sequences, protein structures, and physicochemical properties. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orglongdom.org These models are widely used in drug discovery to predict the activity of new or untested compounds. longdom.org A QSAR model typically takes the form of an equation:

Activity = f(physicochemical properties and/or structural properties) + error wikipedia.org

The development of a QSAR model involves several key steps, including the selection of a dataset of compounds with known activities, the calculation of molecular descriptors (which represent the physicochemical and structural properties of the molecules), variable selection, model construction, and validation. slideshare.net

For classes of compounds that include the cyclopropylamine (B47189) or pyrrolidine moiety, QSAR studies have been instrumental in identifying key structural features that influence their biological effects. nih.govnih.gov For example, in the development of antituberculosis agents based on xanthone (B1684191) derivatives, QSAR models have been used to establish a correlation between electronic descriptors and the inhibitory activity against Mycobacterium tuberculosis. nih.gov Similarly, for pyrrolopyrimidine derivatives as Bruton's tyrosine kinase (BTK) inhibitors, QSAR models have been developed using techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to predict their inhibitory potency. nih.gov While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR are directly applicable to predict its potential biological activities based on its unique structural descriptors.

QSAR Modeling StepDescription
Data Set Selection A group of molecules with experimentally determined biological activity is chosen.
Descriptor Generation Numerical values (descriptors) that encode the structural and physicochemical characteristics of the molecules are calculated.
Model Building A mathematical equation is created to link the descriptors to the biological activity.
Model Validation The predictive power of the model is assessed using both internal and external sets of compounds.

Mechanistic Computational Studies of Chemical Reactions Involving Cyclopropyl Moieties

The cyclopropyl group is a highly strained three-membered ring, which imparts unique reactivity to molecules containing it. beilstein-journals.org Computational chemistry plays a crucial role in elucidating the mechanisms of reactions involving this moiety, particularly ring-opening reactions. nih.govacs.org

Theoretical calculations, often employing Density Functional Theory (DFT) and other ab-initio methods, can provide detailed information about reaction pathways, transition state structures, and activation energies. tandfonline.comtandfonline.com For example, computational studies on the gas-phase pyrolysis of cyclopropylamine have been conducted to characterize the intermediates and final products. tandfonline.comtandfonline.com These studies predict the thermochemical parameters, such as enthalpies of formation, for various species involved in the reaction, indicating that the initial ring-opening to a biradical species is a highly endothermic process. tandfonline.com

Furthermore, mechanistic computational studies have been performed on tandem Heck-ring-opening reactions of cyclopropyl derivatives. nih.govacs.org These studies have shown that the stereochemistry of the reaction is controlled by the diastereoselectivity of the initial migratory insertion step, and the subsequent ring-opening is dictated by steric constraints. nih.govacs.org The cleavage of specific carbon-carbon bonds in the cyclopropyl ring can be predicted based on the calculated energy barriers for different pathways. nih.govacs.org Such computational insights are invaluable for understanding and predicting the outcome of chemical transformations involving the cyclopropyl group present in this compound.

Computational MethodApplication in Studying Cyclopropyl Moieties
Density Functional Theory (DFT) Calculating electronic structure, reaction energies, and transition state geometries. tandfonline.comtandfonline.com
Ab-initio methods Providing high-accuracy calculations of molecular properties from first principles. tandfonline.com
CASPT2//CASSCF Used for studying excited states and reactions involving bond breaking, like ring-opening. researchgate.net
Molecular Dynamics (MD) Simulation Simulating the time evolution of a system to understand dynamic processes. mdpi.com

In Silico Approaches for Predicting Biological Activity and Guiding Compound Design

In silico methods encompass a wide range of computational techniques used to predict the biological activity of molecules and to guide the design of new compounds with desired properties. nih.govresearchgate.net These approaches are integral to modern drug discovery, helping to reduce the time and cost associated with experimental screening. nih.gov

For compounds containing the cyclopropylamine scaffold, in silico methods can be used to predict a variety of properties, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.govnih.gov For example, in silico pharmacokinetic predictions have been used to assess the drug-like characteristics of pyrrolidine-2,5-dione derivatives and primaquine (B1584692) analogs. ebi.ac.ukmdpi.com

Furthermore, in silico screening, often in conjunction with molecular docking, can be used to identify potential biological targets for a given compound. mdpi.comnih.gov By screening a compound like this compound against a library of protein structures, it is possible to generate hypotheses about its mechanism of action. mdpi.comnih.gov The cyclopropylamine moiety is recognized as an important pharmacophore in numerous drugs and drug candidates, and its unique steric and electronic properties can be leveraged in the design of new therapeutic agents. rsc.orgacs.org Computational tools can help in exploring the "chemical space" around this scaffold to design derivatives with improved potency, selectivity, and pharmacokinetic properties. rsc.orgacs.org

In Silico ApproachApplication in Drug Design
Virtual Screening Computationally screening large libraries of compounds against a biological target. mdpi.com
ADMET Prediction Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. nih.govnih.gov
Pharmacophore Modeling Identifying the essential 3D arrangement of functional groups responsible for biological activity.
De Novo Design Generating novel molecular structures with desired properties.

Translational Aspects and Therapeutic Potential of S 1 Cyclopropylpyrrolidin 3 Amine in Drug Discovery

Applications as a Versatile Chemical Building Block and Advanced Intermediate in Organic Synthesis

(S)-1-Cyclopropylpyrrolidin-3-amine serves as a crucial and versatile building block in the multi-step synthesis of complex molecules. Its structural features, including the chiral center at the 3-position of the pyrrolidine (B122466) ring and the presence of a primary amine and a cyclopropyl (B3062369) group, make it a valuable intermediate for creating a diverse range of chemical entities. The cyclopropyl moiety, in particular, is a well-established component in organic synthesis, often used to construct more elaborate molecular architectures. researchgate.net

The synthesis of compounds incorporating this scaffold often involves standard organic reactions such as amide bond formation, reductive amination, and nucleophilic substitution at the primary amine. For instance, the synthesis of pyrrolidine derivatives can be achieved through intramolecular cyclization/reduction cascades or the reductive amination of ω-amino fatty acids. mdpi.com These synthetic strategies allow for the facile incorporation of the this compound core into larger, more complex molecules, highlighting its utility as an advanced intermediate. The development of efficient, large-scale syntheses for such building blocks is critical for their application in drug discovery programs. researchgate.net

Contributions to Lead Identification and Optimization in Medicinal Chemistry Programs

The process of lead identification and optimization is a cornerstone of drug discovery, aiming to refine lead compounds to enhance their therapeutic properties while minimizing undesirable effects. patsnap.comdanaher.com This iterative cycle of designing, synthesizing, and testing new molecular entities relies heavily on understanding the structure-activity relationship (SAR). patsnap.com SAR analysis investigates how systematic changes to a molecule's chemical structure affect its biological activity. patsnap.com

The this compound scaffold has proven to be a valuable component in this process. Its rigid, three-dimensional structure allows for a precise spatial orientation of substituents, which can significantly influence binding affinity and selectivity for a biological target. nih.gov Medicinal chemists can systematically modify the scaffold, for example, by derivatizing the primary amine, to explore the SAR and optimize key properties such as potency, selectivity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME).

Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often employed to predict how modifications to the scaffold will impact target interaction, thereby guiding the synthetic efforts in lead optimization. patsnap.commdpi.com The ultimate goal is to develop a preclinical candidate with an optimal balance of efficacy and safety. danaher.com

Targeted Therapeutic Areas for Pyrrolidine-Cyclopropylamine Conjugates, including Neurological Disorders, Infectious Diseases, and Cancer

The pyrrolidine ring and its derivatives are integral to a wide array of bioactive molecules targeting numerous diseases. nih.gov The unique structural and physicochemical properties of the this compound moiety have been leveraged in the design of novel therapeutic agents across several key areas.

Neurological Disorders: The pyrrolidine scaffold is a common feature in molecules targeting the central nervous system (CNS). nih.gov For instance, derivatives of 1-benzylpyrrolidin-3-amine (B101318) have been investigated as multifunctional agents against Alzheimer's disease, exhibiting properties such as butyrylcholinesterase (BuChE) inhibition. mdpi.com The specific stereochemistry and substitution pattern of the pyrrolidine ring are critical for achieving the desired biological activity and selectivity for CNS targets.

Infectious Diseases: Pyrrolidine-containing compounds have also been explored for their potential in treating infectious diseases. This includes their investigation as antiviral and antitubercular agents. nih.gov The ability to functionalize the pyrrolidine scaffold allows for the creation of derivatives with activity against a range of pathogens.

Cancer: In the field of oncology, the pyrrolidine moiety is a key component of numerous anticancer agents. researchgate.net Pyrrolidine derivatives have been designed to target various aspects of cancer biology, including pathways that lead to increased proliferation and therapy resistance. researchgate.netnih.gov For example, certain pyrrolidine-based compounds have been developed as inhibitors of p21-activated kinases (PAKs), which are implicated in cancer progression. researchgate.net The versatility of the pyrrolidine scaffold allows for its incorporation into molecules designed to inhibit specific targets within cancer cells, such as protein kinases. researchgate.net

Fragment-Based Drug Design Incorporating Pyrrolidinyl-Cyclopropylamine Scaffolds

Fragment-based drug design (FBDD) has emerged as a powerful strategy for hit identification and lead generation. nih.govyoutube.com This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. capes.gov.br Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound. youtube.com

The this compound scaffold is well-suited for FBDD. Its defined three-dimensional structure and multiple points for chemical modification allow it to serve as a starting point or a component for fragment elaboration. By anchoring this scaffold into a target's binding pocket, chemists can systematically build upon it, adding other chemical groups to enhance binding affinity and selectivity. youtube.com This "fragment growing" approach allows for a more efficient exploration of the chemical space around the initial fragment hit, facilitating the development of novel and potent inhibitors. The use of structural biology techniques, such as X-ray crystallography, is often crucial in FBDD to visualize how the fragment binds, thereby guiding the subsequent optimization process. capes.gov.br

Patent Landscape and Intellectual Property Protection for S 1 Cyclopropylpyrrolidin 3 Amine Compounds

Analysis of Key Patents Claiming Cyclopropylamine (B47189) and Pyrrolidine (B122466) Derivatives in Pharmaceutical Applications

The patent literature reveals a strong interest in the development of drugs containing both cyclopropylamine and pyrrolidine scaffolds, often in combination, for a variety of therapeutic areas. These key structural motifs are recognized for their ability to impart favorable pharmacological properties to drug candidates.

A significant area of patent activity for pyrrolidine derivatives is in the treatment of metabolic disorders. For instance, patent US9278954B2 discloses a series of pyrrolidine derivatives that act as inhibitors of acetyl-CoA carboxylase(s) (ACC). google.com These compounds are claimed for their utility in the treatment of obesity and type-2 diabetes. An exemplary compound from this patent is 2-(4-(1-[5-Chloro-6-(2-hydroxy-2-methyl-propoxy)-pyrimidin-4-yl]-(R)-pyrrolidin-3-yloxy)-phenyl)-N-cyclopropyl-propionamide, which, while more complex, incorporates a cyclopropylamine-related amide and a pyrrolidine ring. google.com The patent highlights the aim to provide novel pyrrolidine derivatives with inhibitory effects on ACC, indicating a strategy focused on a specific biological target for metabolic diseases. google.com

Another prominent therapeutic target for compounds containing a pyrrolidine ring is dipeptidyl peptidase IV (DPP-IV). Patent 1261586 describes cyclopropyl-fused pyrrolidine-based inhibitors of DPP-IV for the treatment of diabetes, hyperglycemia, obesity, and related conditions. epo.org This patent underscores the value of combining the cyclopropyl (B3062369) and pyrrolidine motifs to achieve potent inhibition of this key enzyme in glucose metabolism. The challenges in formulating DPP-IV inhibitors with a primary or secondary amino group, a feature of (S)-1-Cyclopropylpyrrolidin-3-amine, are also acknowledged in the patent literature, suggesting that novel formulation strategies could be a key aspect of intellectual property protection. justia.com

Furthermore, the pyrrolidine scaffold is a common feature in patents for antibacterial agents, highlighting its versatility in drug design beyond metabolic diseases. google.com

Patent / PublicationKey Structural MoietyTherapeutic Target/ApplicationKey Findings/Claims
US9278954B2Pyrrolidine and Cyclopropylamine derivativeAcetyl-CoA Carboxylase (ACC) Inhibition, Obesity, Type-2 DiabetesClaims novel pyrrolidine derivatives as ACC inhibitors for treating metabolic disorders. google.com
Patent 1261586Cyclopropyl-fused PyrrolidineDipeptidyl Peptidase IV (DPP-IV) Inhibition, Diabetes, ObesityDescribes inhibitors for treating diabetes and related metabolic diseases. epo.org
Patent Review (Pharm Pat Anal, 2022)Pyrrolidine DerivativesAntibacterial AgentsHighlights the interest in pyrrolidine scaffolds for developing new synthetic antibacterial molecules. google.com

Patent Strategies for Novel Chemical Entities and Synthetic Processes

Patent strategies for novel chemical entities (NCEs) like this compound and its derivatives typically revolve around several key aspects: composition of matter claims, process claims for synthesis, and method of use claims.

Composition of Matter Claims: The broadest and most valuable type of patent claim for a new drug is a "composition of matter" claim, which covers the chemical compound itself, regardless of how it is made or used. For a novel compound like a specific stereoisomer of 1-cyclopropylpyrrolidin-3-amine, a patent would likely claim the (S)-enantiomer, its pharmaceutically acceptable salts, and potentially related derivatives with minor modifications. The novelty of the molecule and its non-obviousness over existing compounds are critical for securing such a patent.

Process Claims for Synthesis: The method of synthesizing a novel compound, particularly a chiral one like the (S)-enantiomer, is a crucial area for patent protection. A Chinese patent, CN104262225B, provides insight into a potential synthetic strategy for the core (S)-3-aminopyrrolidine structure. This patent describes the use of a transaminase to stereoselectively introduce the amine group onto a pyrrolidone substrate. google.com A patent for this compound could therefore claim a novel and inventive synthetic route that efficiently and stereoselectively introduces the cyclopropyl group onto the pyrrolidine nitrogen of a chiral 3-aminopyrrolidine (B1265635) intermediate. The efficiency, cost-effectiveness, and scalability of a synthetic process are key factors that can be highlighted in a patent application. For instance, patent WO2006028964A1 details processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines, emphasizing the steps of protecting, esterifying, deprotecting, coupling, and cyclizing the starting materials. google.co.in This demonstrates the level of detail often included in process patents.

Method of Use Claims: These claims cover the use of the compound to treat a specific disease or condition. Even if a compound itself is known, a new therapeutic use can be patented. For this compound, method of use patents would be pursued based on preclinical and clinical data demonstrating its efficacy for a particular indication.

Therapeutic Indications Highlighted in Patent Literature for Related Compounds

The patent literature for compounds structurally related to this compound points towards several promising therapeutic areas.

Metabolic Diseases: As previously mentioned, inhibitors of DPP-IV and ACC are key areas of research for the treatment of type 2 diabetes and obesity. google.comepo.orgnih.gov The presence of the cyclopropylamine and pyrrolidine moieties in known inhibitors suggests that this compound could be investigated for similar activities. Patents in this area often claim the use of these compounds for achieving glycemic control. justia.com

Oncology: A significant and emerging application for cyclopropylamine derivatives is in the field of oncology, particularly as inhibitors of Lysine-Specific Demethylase 1 (LSD1). nih.gov LSD1 is an enzyme that is overexpressed in various cancers, and its inhibition is a promising therapeutic strategy. nih.govgoogle.com Several patents and research articles describe inhibitors of LSD1 that incorporate a cyclopropylamine scaffold, often derived from tranylcypromine (B92988) (2-phenylcyclopropylamine). nih.gov These inhibitors have the potential to treat a range of cancers. google.com The development of cyclic peptide inhibitors of LSD1 further highlights the diverse strategies being employed to target this enzyme. google.comnih.gov

Central Nervous System Disorders and Other Indications: The pyrrolidine scaffold is a versatile building block found in drugs targeting the central nervous system. google.com Furthermore, some patents for pyrrolidine derivatives claim utility in treating neurodegenerative diseases. google.com The broad applicability of these structural motifs means that patent applications often include a wide range of potential therapeutic indications.

Therapeutic AreaTargetRelated Compound ClassPotential Application for this compound Derivatives
Metabolic DiseasesDPP-IV, ACCCyclopropyl-fused Pyrrolidines, Pyrrolidine derivativesTreatment of Type 2 Diabetes, Obesity, and related metabolic disorders. google.comepo.org
OncologyLysine-Specific Demethylase 1 (LSD1)Cyclopropylamine derivatives (e.g., tranylcypromine derivatives)Treatment of various cancers by inhibiting tumor cell growth and proliferation. nih.govgoogle.com
Infectious DiseasesBacterial targetsPyrrolidine derivativesDevelopment of new antibacterial agents. google.com
Neurological DisordersCNS targetsPyrrolidine derivativesTreatment of neurodegenerative diseases. google.com

Emerging Research Avenues and Future Directions for S 1 Cyclopropylpyrrolidin 3 Amine

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure (S)-1-cyclopropylpyrrolidin-3-amine is a key area of ongoing research. While various methods exist, the focus is on developing more efficient, scalable, and cost-effective stereoselective routes. A general strategy for the stereoselective synthesis of related complex molecules often involves the late-stage introduction of key functional groups. nih.gov For instance, a common approach in the synthesis of some complex molecules is the use of a Wittig olefination of a ketone precursor. nih.gov Ring-closing metathesis is another powerful technique employed to form macrocyclic structures. nih.gov Furthermore, highly selective reactions, such as the Charette cyclopropanation of an allylic alcohol, are utilized to introduce the cyclopropane (B1198618) moiety with precise stereocontrol. nih.gov

Recent advancements in catalysis are also being explored. For example, copper-catalyzed stereoselective phosphorylation has been shown to be an efficient method for the synthesis of certain nucleoside analogues, a process that could potentially be adapted for the derivatization of this compound. thieme-connect.de The development of catalytic asymmetric coupling methods is particularly promising as it can circumvent the need for enantiopure starting materials, which often leads to lengthy synthetic sequences and increased costs. thieme-connect.de These novel synthetic strategies are crucial for providing a practical and economical supply of this compound and its derivatives for further research and development.

Advanced Structural Biology Studies of Target Interactions

A deep understanding of how this compound and its derivatives bind to their biological targets is fundamental for rational drug design. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are being employed to elucidate the three-dimensional (3D) structures of these compounds in complex with their target proteins. These studies provide invaluable insights into the specific molecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern binding affinity and selectivity. nih.gov

The knowledge gleaned from these structural studies is critical for understanding the structure-activity relationships (SAR) of this class of compounds. By visualizing the binding mode, medicinal chemists can design new derivatives with improved potency and selectivity. For instance, understanding the binding of a benzyl-piperidine group to the catalytic site of acetylcholinesterase has guided the development of new agents for Alzheimer's disease. mdpi.com This approach of using structural data to inform the design of next-generation molecules is a cornerstone of modern drug discovery.

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and are being increasingly applied to the design of novel compounds based on the this compound scaffold. nih.govnih.govresearchgate.net These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates. nih.govresearchgate.net

Exploration of New Pharmacological Targets and Therapeutic Modalities

While derivatives of this compound have shown promise in specific therapeutic areas, researchers are actively exploring new pharmacological targets and therapeutic modalities for this versatile scaffold. The unique structural features of the cyclopropylpyrrolidine core make it an attractive starting point for the development of inhibitors for a wide range of enzymes and receptors.

Research into piperidine (B6355638) derivatives, a related class of compounds, has revealed their potential to target multiple factors in complex diseases like Alzheimer's. mdpi.com For instance, some compounds have been shown to inhibit not only cholinesterases but also beta-secretase (BACE-1) and the aggregation of amyloid-beta and tau proteins. mdpi.com This multi-target approach is gaining traction as a more effective strategy for treating multifactorial diseases. The exploration of novel targets for this compound derivatives, guided by a combination of computational predictions and experimental screening, is a key focus for future research.

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